Superior Selectivity Profile of ABC1183 Demonstrated by 414-Kinase Panel Screening
ABC1183 demonstrates exceptional selectivity compared to earlier dual GSK3/CDK9 inhibitors, which were characterized by 'limited selectivity' [1]. When screened at a single 10 μM dose against a panel of 414 human kinases, ABC1183 modulated enzyme activities from -17% to 85%; however, only four targets—including CDK9, GSK3α, and GSK3β—were inhibited by greater than 60%, confirming its restricted target profile [1].
| Evidence Dimension | Kinase selectivity (percentage of 414 kinases inhibited >60%) |
|---|---|
| Target Compound Data | Only 4 kinases (CDK9, GSK3α, GSK3β, and one other) inhibited >60% at 10 μM. |
| Comparator Or Baseline | Previous dual GSK3/CDK9 inhibitors with 'limited selectivity' (qualitative baseline). |
| Quantified Difference | ≤1% of screened kinases are significantly inhibited (>60%) at 10 μM. |
| Conditions | In vitro kinase assay; 10 μM ABC1183; 414 human kinase panel; ATP at Km [app]. |
Why This Matters
This narrow selectivity profile minimizes off-target kinase engagement, reducing the risk of confounding biological effects in cell-based and in vivo studies, a critical factor for reproducible research procurement.
- [1] Schrecengost RS, Green CL, Zhuang Y, Keller SN, Smith RA, Maines LW, Smith CD. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor ABC1183. J Pharmacol Exp Ther. 2018 Apr;365(1):107-116. doi: 10.1124/jpet.117.245738. View Source
